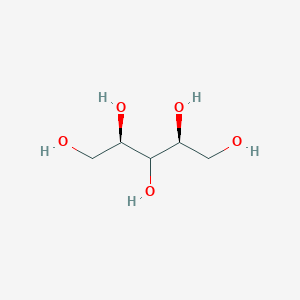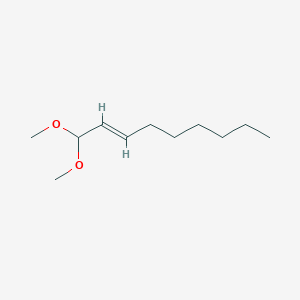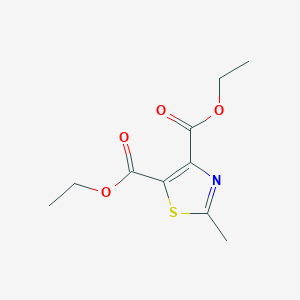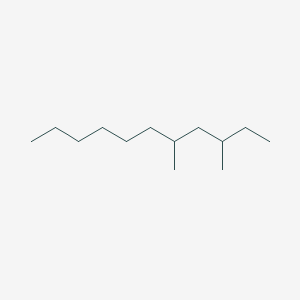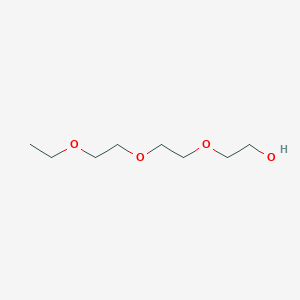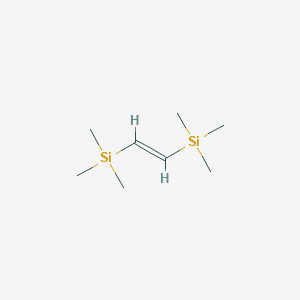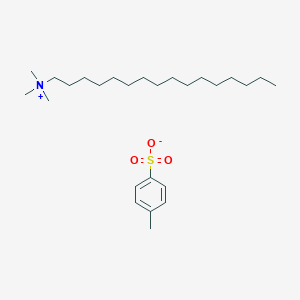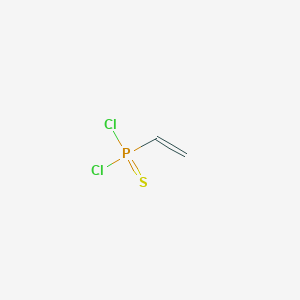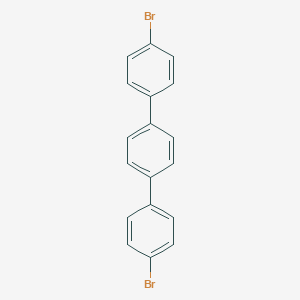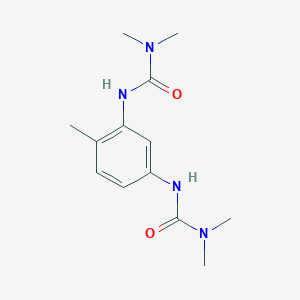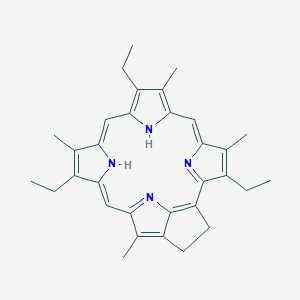
2,7,12,18-Tetramethyl-3,8,17-triethyl-13,15-ethano-21H,23H-porphyrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7,12,18-Tetramethyl-3,8,17-triethyl-13,15-ethano-21H,23H-porphyrin (TMECG) is a synthetic porphyrin derivative that has been widely studied for its potential applications in scientific research. This compound is a member of the porphyrin family, which is known for its unique chemical and physical properties. TMECG has been found to exhibit a range of biological activities, making it a promising candidate for use in various research fields.
Mécanisme D'action
The mechanism of action of 2,7,12,18-Tetramethyl-3,8,17-triethyl-13,15-ethano-21H,23H-porphyrin is complex and involves several pathways. 2,7,12,18-Tetramethyl-3,8,17-triethyl-13,15-ethano-21H,23H-porphyrin has been found to interact with cellular membranes, leading to the disruption of membrane integrity and the induction of cell death. Additionally, 2,7,12,18-Tetramethyl-3,8,17-triethyl-13,15-ethano-21H,23H-porphyrin has been shown to generate reactive oxygen species (ROS), which can cause oxidative damage to cellular components. The exact mechanism of action of 2,7,12,18-Tetramethyl-3,8,17-triethyl-13,15-ethano-21H,23H-porphyrin is still under investigation, and further research is needed to fully understand its biological activities.
Biochemical and Physiological Effects
2,7,12,18-Tetramethyl-3,8,17-triethyl-13,15-ethano-21H,23H-porphyrin has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 2,7,12,18-Tetramethyl-3,8,17-triethyl-13,15-ethano-21H,23H-porphyrin can induce cell death in cancer cells, while leaving normal cells unaffected. Additionally, 2,7,12,18-Tetramethyl-3,8,17-triethyl-13,15-ethano-21H,23H-porphyrin has been shown to have anti-inflammatory and antioxidant activities, which may have potential therapeutic applications in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2,7,12,18-Tetramethyl-3,8,17-triethyl-13,15-ethano-21H,23H-porphyrin has several advantages for use in lab experiments, including its strong absorption and emission properties, its ability to generate ROS, and its potential for use in photodynamic therapy. However, 2,7,12,18-Tetramethyl-3,8,17-triethyl-13,15-ethano-21H,23H-porphyrin also has several limitations, including its complex synthesis process, its potential toxicity, and its limited solubility in aqueous solutions. These limitations must be taken into consideration when designing experiments using 2,7,12,18-Tetramethyl-3,8,17-triethyl-13,15-ethano-21H,23H-porphyrin.
Orientations Futures
There are several future directions for research on 2,7,12,18-Tetramethyl-3,8,17-triethyl-13,15-ethano-21H,23H-porphyrin. One potential area of research is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanisms of action of 2,7,12,18-Tetramethyl-3,8,17-triethyl-13,15-ethano-21H,23H-porphyrin and its potential therapeutic applications. Finally, there is a need for more in vivo studies to evaluate the safety and efficacy of 2,7,12,18-Tetramethyl-3,8,17-triethyl-13,15-ethano-21H,23H-porphyrin in animal models.
Conclusion
2,7,12,18-Tetramethyl-3,8,17-triethyl-13,15-ethano-21H,23H-porphyrin is a synthetic porphyrin derivative that has potential applications in various scientific research fields. 2,7,12,18-Tetramethyl-3,8,17-triethyl-13,15-ethano-21H,23H-porphyrin has been found to exhibit a range of biological activities, including photodynamic activity, anti-inflammatory activity, and antioxidant activity. However, further research is needed to fully understand the mechanisms of action of 2,7,12,18-Tetramethyl-3,8,17-triethyl-13,15-ethano-21H,23H-porphyrin and its potential therapeutic applications. Despite its limitations, 2,7,12,18-Tetramethyl-3,8,17-triethyl-13,15-ethano-21H,23H-porphyrin remains a promising candidate for use in various research fields.
Méthodes De Synthèse
The synthesis of 2,7,12,18-Tetramethyl-3,8,17-triethyl-13,15-ethano-21H,23H-porphyrin involves several steps, including the condensation of pyrrole and aldehyde compounds, followed by oxidation and reduction reactions. The final product is obtained through a series of purification and isolation steps. The synthesis of 2,7,12,18-Tetramethyl-3,8,17-triethyl-13,15-ethano-21H,23H-porphyrin is a complex process that requires specialized knowledge and equipment, making it a challenging task for researchers.
Applications De Recherche Scientifique
2,7,12,18-Tetramethyl-3,8,17-triethyl-13,15-ethano-21H,23H-porphyrin has been extensively studied for its potential applications in various scientific research fields, including photodynamic therapy, fluorescence imaging, and bio-sensing. 2,7,12,18-Tetramethyl-3,8,17-triethyl-13,15-ethano-21H,23H-porphyrin has been found to exhibit strong absorption and emission properties in the visible and near-infrared regions, making it an ideal candidate for use in fluorescence imaging and bio-sensing applications. Additionally, 2,7,12,18-Tetramethyl-3,8,17-triethyl-13,15-ethano-21H,23H-porphyrin has been shown to have photodynamic activity, which makes it a promising candidate for use in photodynamic therapy for cancer treatment.
Propriétés
Numéro CAS |
16980-14-6 |
|---|---|
Nom du produit |
2,7,12,18-Tetramethyl-3,8,17-triethyl-13,15-ethano-21H,23H-porphyrin |
Formule moléculaire |
C32H36N4 |
Poids moléculaire |
476.7 g/mol |
Nom IUPAC |
11,16,22-triethyl-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),7,9,11,13,15,17,19,21-undecaene |
InChI |
InChI=1S/C32H36N4/c1-8-20-16(4)25-13-27-18(6)22(10-3)31(35-27)24-12-11-23-19(7)28(36-32(23)24)15-30-21(9-2)17(5)26(34-30)14-29(20)33-25/h13-15,33-34H,8-12H2,1-7H3 |
Clé InChI |
ZOLYWJGJPDVYHI-UHFFFAOYSA-N |
SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C5=C6C(=C(C(=N6)C=C1N2)C)CC5)CC)C)C)CC)C |
SMILES canonique |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C5=C6C(=C(C(=N6)C=C1N2)C)CC5)CC)C)C)CC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



